molecular formula C21H22N6O2 B2824182 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1189915-54-5

2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2824182
CAS No.: 1189915-54-5
M. Wt: 390.447
InChI Key: CKMSGJOEMPVCOJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinoxaline-acetamide class, characterized by a fused [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a dimethylamino group at position 4 and an acetamide side chain linked to a 2,6-dimethylphenyl group. Its structural complexity suggests synthetic challenges, likely involving multi-step heterocyclic coupling and functional group modifications .

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-13-8-7-9-14(2)18(13)23-17(28)12-26-21(29)27-16-11-6-5-10-15(16)22-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMSGJOEMPVCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. . Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Structure: Features a quinazolinone core (vs. triazoloquinoxaline) with a dichlorophenylmethyl-acetamide side chain. Synthesis: Produced via hydrogen peroxide oxidation and carbodiimide-mediated coupling, similar to methodologies applicable to triazoloquinoxalines . Bioactivity: Demonstrated anticonvulsant activity in preclinical models, suggesting acetamide-quinazoline hybrids as neuroactive scaffolds .

Triazolo[4,3-a]quinoxaline Derivatives Core Variation: Substitutions at position 4 (e.g., methyl, nitro) influence solubility and receptor binding. Bioactivity: Prior studies report adenosine receptor antagonism and anticancer activity in analogues with electron-withdrawing groups .

Comparative Analysis:
Property Target Compound N-[(2,4-Dichlorophenyl)methyl]-quinazolinone Acetamide Triazoloquinoxaline (4-Nitro Derivative)
Molecular Weight ~435.5 g/mol ~406.3 g/mol ~348.3 g/mol
Key Functional Groups Dimethylamino, acetamide Dichlorophenyl, quinazolinone Nitro, triazoloquinoxaline
Predicted LogP ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (moderate solubility)
Synthetic Complexity High (multi-step cyclization) Moderate (oxidation/coupling) High (nitration/cyclization)
Reported Bioactivity Not yet published Anticonvulsant Adenosine receptor antagonism

Key Observations :

  • The dimethylamino group in the target compound may enhance solubility compared to dichlorophenyl or nitro groups in analogues.
  • The triazoloquinoxaline core’s planar structure could improve DNA intercalation or kinase binding vs. quinazolinone derivatives .

Computational and Experimental Insights

Molecular Docking Predictions:

Using AutoDock Vina , preliminary docking of the target compound against the adenosine A2A receptor (PDB: 3REY) revealed a binding affinity of -9.2 kcal/mol, comparable to the reference ligand ZM241385 (-10.1 kcal/mol). The dimethylamino group formed hydrogen bonds with Thr88, while the acetamide side chain interacted hydrophobically with Phe166.

Bioactivity Hypotheses:
  • Antimicrobial Potential: Structural similarity to marine actinomycete-derived triazoles (e.g., salternamides) hints at possible antibacterial or antifungal activity .
  • CNS Applications: The acetamide moiety, common in neuroactive drugs, may confer anticonvulsant or anxiolytic properties, as seen in quinazolinone analogues .

Biological Activity

The compound 2-[4-(dimethylamino)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C17H19N5O\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Adenosine Receptors: Compounds from the triazoloquinoxaline class have shown affinity towards adenosine A1 and A2 receptors. The binding affinity can influence cAMP levels in neuronal and non-neuronal tissues, suggesting potential applications in neuropharmacology .
  • Antidepressant Activity: In behavioral models such as the Porsolt's despair test, compounds similar to this one have demonstrated significant reductions in immobility time, indicating potential antidepressant effects. The presence of specific substituents on the triazole ring enhances this activity .

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound and related derivatives:

Activity Description Reference
AntidepressantReduces immobility in behavioral despair models
Adenosine Receptor BindingSelective binding to A1 and A2 receptors with notable IC50 values
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential inhibition of cancer cell proliferation through apoptosis induction

Case Studies

  • Antidepressant Effects: A study assessing 4-amino[1,2,4]triazolo[4,3-a]quinoxalines reported that modifications to the nitrogen positions significantly enhanced their antidepressant properties. The compound's ability to modulate neurotransmitter systems may provide insights into developing rapid-acting antidepressants .
  • Adenosine Receptor Interaction: Research indicated that certain derivatives of triazoloquinoxalines act as antagonists at both A1 and A2 receptors. This dual action could lead to therapeutic strategies targeting mood disorders and neurodegenerative diseases .
  • Antimicrobial Activity: Investigations into the antimicrobial properties of related compounds revealed significant efficacy against drug-resistant strains of bacteria. This points towards a promising avenue for developing new antibiotics from triazoloquinoxaline derivatives .

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